molecular formula C11H19NO B13180349 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13180349
M. Wt: 181.27 g/mol
InChI Key: FJYOGAGPRKFZII-UHFFFAOYSA-N
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Description

9-Cyclopropyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent . Another approach involves the use of a ruthenium complex as a catalyst to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for cost-efficiency and yield. The use of high-pressure hydrogenation in the presence of a suitable catalyst is also a potential method for industrial production .

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as imines and carbonyl compounds .

Scientific Research Applications

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • 9-Azabicyclo[3.3.1]nonane N-oxyl
  • 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ols

Uniqueness

What sets 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol apart is its cyclopropyl group, which adds to its structural rigidity and potential reactivity. This unique feature can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C11H19NO/c13-11-6-9-2-1-3-10(7-11)12(9)8-4-5-8/h8-11,13H,1-7H2

InChI Key

FJYOGAGPRKFZII-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C3CC3)O

Origin of Product

United States

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